molecular formula C15H14N4O2 B030129 3-Hydroxy Nevirapine CAS No. 174532-82-2

3-Hydroxy Nevirapine

Cat. No.: B030129
CAS No.: 174532-82-2
M. Wt: 282.3 g/mol
InChI Key: DANIONWINZEYME-UHFFFAOYSA-N
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Description

3-Hydroxy Nevirapine is a phenolic derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. Nevirapine is known for its role in combined antiretroviral therapy and in preventing mother-to-child transmission of the virus. its metabolites, including this compound, have been studied for their potential toxicological effects .

Mechanism of Action

Target of Action

3-Hydroxy Nevirapine is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 virus infection . The primary target of this compound, like Nevirapine, is the reverse transcriptase enzyme of the HIV-1 virus . This enzyme is crucial for the replication of the virus, as it transcribes viral RNA into DNA .

Mode of Action

this compound, similar to Nevirapine, binds directly to the reverse transcriptase enzyme and disrupts its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site inhibits the replication of the HIV-1 virus .

Biochemical Pathways

The metabolic conversion of Nevirapine into this compound involves the formation of a 2,3-NVP-quinone intermediate . This process is biologically plausible and involves the transient formation of both the quinone and a quinone-imine .

Pharmacokinetics

The pharmacokinetics of this compound is influenced by enzyme induction, enzyme inhibition, and host genetics . The metabolic index of this compound increases from a single dose to steady state, suggesting an induction of CYP2B6 . This finding is consistent with the correlation between the this compound metabolic index and Nevirapine apparent clearance .

Result of Action

The result of the action of this compound is the inhibition of the replication of the HIV-1 virus . The metabolites of nevirapine, including this compound, can undergo further metabolic oxidation to electrophilic quinoid derivatives, which can react with bionucleophiles and initiate toxic responses .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of certain enzymes and amino acids . For example, the oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine was investigated . These observations suggest that the metabolic conversion of phenolic NVP metabolites into quinoid electrophiles is biologically plausible .

Biochemical Analysis

Biochemical Properties

3-Hydroxy Nevirapine interacts with various enzymes and proteins. It undergoes oxidation and subsequent reaction with bionucleophiles . The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . This interaction suggests that this compound plays a crucial role in the biochemical reactions associated with Nevirapine metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with various biomolecules and initiating toxic responses

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into a 2,3-NVP-quinone intermediate upon oxidation . This intermediate exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The relative concentration of this compound increases when going from a single dose to steady-state administration . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of Nevirapine metabolism . It interacts with enzymes like cytochrome P450, leading to the formation of a 2,3-NVP-quinone intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Nevirapine typically involves the hydroxylation of Nevirapine. This can be achieved through various oxidative processes. One common method involves the use of Frémy’s salt (potassium nitrosodisulfonate) in an aqueous medium, which selectively oxidizes Nevirapine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative processes using similar reagents and conditions as in laboratory synthesis. The process must be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Nevirapine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANIONWINZEYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450599
Record name 3-Hydroxy Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174532-82-2
Record name 3-Hydroxynevirapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174532-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy nevirapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174532822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE9FEC7EE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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